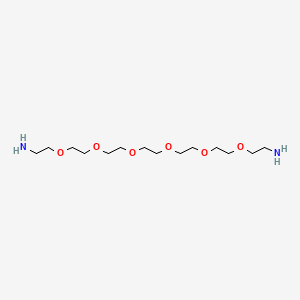
Sal de zinc de 2-Mercaptobencimidazol
Descripción general
Descripción
Antioxidant ZMB is an antioxidant.
Aplicaciones Científicas De Investigación
Inhibidor de corrosión para aceros y metales puros
Se menciona en la literatura que el 2-Mercaptobencimidazol y sus derivados son inhibidores de corrosión para aceros (CS, MS), metales puros (Fe, Al, Cu, Zn) y aleaciones . Son buenos inhibidores de corrosión para medios ácidos extremadamente agresivos y corrosivos como 1 M HCl, 1 M HNO3, 1,5 M H2SO4, medios básicos, 0,1 M NaOH o soluciones salinas .
Inhibidor de corrosión para zinc
Se ha descubierto que el 2-Mercaptobencimidazol reduce considerablemente la velocidad de corrosión del zinc en 0,1 M HCl mediante el método electroquímico .
Inhibidor de corrosión para aleación de cobre-62
En un estudio, se añadió 2-Mercaptobencimidazol al recubrimiento orgánico de la resina epoxi en la superficie de la aleación de cobre-62 para prolongar la vida útil del recubrimiento en entornos marinos . La eficiencia de inhibición de la corrosión para la aleación de cobre-62 en entornos marinos simulados fue superior al 90%, y la densidad de corriente de corrosión de la aleación de cobre-62 en agua de mar simulada con 2-Mercaptobencimidazol fue de 6,01×10−7 A cm−2 .
Potenciador para el recubrimiento de resina epoxi
Cuando se añadió 2-Mercaptobencimidazol al recubrimiento orgánico epoxi en una proporción de 0,5% en peso, el coeficiente de difusión del recubrimiento fue tan bajo como 9,72×10−11 cm2 s−1, y el tiempo hasta la falla del recubrimiento se extendió a 1656 h, en comparación con el recubrimiento epoxi sin el inhibidor de corrosión .
Inhibidor de corrosión para acero dulce
Se evaluó el efecto de inhibición de los derivados de 2-Mercaptobencimidazol sintetizados para la corrosión de MS en una solución 1,0 M HCl .
Mecanismo De Acción
Target of Action
The primary target of 2-Mercaptobenzimidazole zinc salt is metal surfaces, particularly those of steels, pure metals (Fe, Al, Cu, Zn), and alloys . It acts as a corrosion inhibitor for these metals, especially in extremely aggressive, corrosive acidic media . It has also been found to interact with the antioxidant enzyme copper-zinc superoxide dismutase (Cu/ZnSOD) .
Mode of Action
2-Mercaptobenzimidazole zinc salt interacts with its targets by forming a protective film on the metal surface . This inhibitive behavior appears as a consequence of an energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential . When interacting with Cu/ZnSOD, it forms a complex through hydrogen bonds and van der Waals forces .
Biochemical Pathways
The compound primarily affects the corrosion process, a biochemical pathway that involves the oxidation-reduction reaction of metals . By inhibiting this process, 2-Mercaptobenzimidazole zinc salt prevents the degradation of metal surfaces.
Pharmacokinetics
It’s known that the compound can spontaneously bind with cu/znsod . More research is needed to fully understand its pharmacokinetic profile.
Result of Action
The primary result of the action of 2-Mercaptobenzimidazole zinc salt is the inhibition of corrosion, leading to the protection of metal surfaces . It reduces the rate of corrosion of metals considerably . When interacting with Cu/ZnSOD, it causes some microenvironmental and secondary structure changes of Cu/ZnSOD, resulting in the inhibition of Cu/ZnSOD activity .
Action Environment
The action of 2-Mercaptobenzimidazole zinc salt is influenced by environmental factors such as the presence of corrosive acidic media . It has been shown to be effective in environments like 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions . In a simulated marine environment, it has been found to inhibit corrosion and prolong the lifetime of an epoxy resin coating on a copper-62 alloy surface .
Análisis Bioquímico
Biochemical Properties
2-Mercaptobenzimidazole zinc salt has been found to interact with the antioxidant enzyme copper-zinc superoxide dismutase (Cu/ZnSOD) to form a complex . This interaction is spontaneous and occurs through hydrogen bonds and van der Waals forces .
Cellular Effects
It has been found to inhibit the activity of Cu/ZnSOD, which could potentially influence cell function .
Molecular Mechanism
The molecular mechanism of 2-Mercaptobenzimidazole zinc salt involves its interaction with Cu/ZnSOD. It binds to the interface of two subdomains of Cu/ZnSOD, causing changes in the enzyme’s microenvironment and secondary structure . This binding interaction results in the inhibition of Cu/ZnSOD activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Mercaptobenzimidazole zinc salt have been observed to change over time. For instance, it has been found to form a protective film on the surface of AA6061 substrate in a 0.1 M NaCl solution . This film degrades over time due to electrolyte ingress, with a drop in inhibition efficiency observed after 14 days .
Metabolic Pathways
It has been suggested that the phase I oxidative reaction is usually conducted by cytochrome P-450, followed by a phase II conjugation .
Propiedades
IUPAC Name |
zinc;1H-benzimidazole-2-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6N2S.Zn/c2*10-7-8-5-3-1-2-4-6(5)9-7;/h2*1-4H,(H2,8,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYFKBJJJHDINU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)[S-].C1=CC=C2C(=C1)NC(=N2)[S-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3030-80-6 | |
| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc di(benzimidazol-2-yl) disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)













